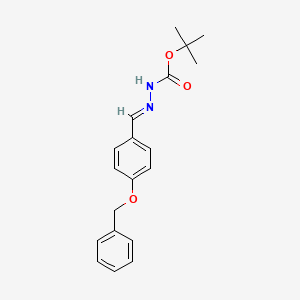
2-(4-(ベンジルオキシ)ベンジリデン)ヒドラジン-1-カルボン酸 tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate is an organic compound that features a hydrazine carboxylate group
科学的研究の応用
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
作用機序
Target of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Mode of Action
It is known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Similar compounds have been used as building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown antibacterial and antifungal activities when screened in vitro .
Action Environment
Similar compounds are known to be sensitive to temperature and storage conditions .
準備方法
The synthesis of tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(benzyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is often heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
類似化合物との比較
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound also features a tert-butyl ester group and is used in similar applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another hydrazine derivative with applications in medicinal chemistry.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate.
生物活性
tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate is an organic compound with a complex hydrazine structure, characterized by its tert-butyl group and a benzyloxy moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C17H21N3O2, with a molecular weight of approximately 299.37 g/mol .
Synthesis
The synthesis of tert-butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate typically involves the condensation of tert-butyl hydrazinocarboxylate with 4-benzyloxybenzaldehyde under acid-catalyzed conditions. The reaction proceeds under reflux, and the yield can be influenced by factors such as temperature and solvent choice .
Antimicrobial Properties
Preliminary studies suggest that tert-butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate exhibits significant antimicrobial activity. The compound's structural features, particularly the benzyloxy group, enhance its lipophilicity, which may improve its interaction with microbial membranes.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate | TBD | TBD |
| Benzamide derivative PC190723 | 0.5–1.0 | TBD |
| Compound 8 (Biphenyl derivative) | 1 | 16 |
The minimum inhibitory concentration (MIC) values for similar compounds indicate that the hydrazine derivative may have comparable or superior efficacy against resistant strains of bacteria .
The exact mechanism of action for tert-butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate remains to be fully elucidated. However, potential mechanisms may involve:
- Disruption of Membrane Integrity : Enhanced lipophilicity may allow the compound to integrate into bacterial membranes, disrupting their function.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Case Studies
A recent study highlighted the use of hydrazone derivatives in high-throughput screening for antimicrobial activity. Compounds were tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Results indicated that modifications in the hydrazone structure significantly affected antimicrobial potency .
特性
IUPAC Name |
tert-butyl N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)24-18(22)21-20-13-15-9-11-17(12-10-15)23-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLITUZKLMAWQF-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














